[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy group is added through methylation reactions using reagents such as methyl iodide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide for methylation, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2S,4S)-4-Methoxy-1-(6-methyl-4-pyrimidinyl)-2-pyrrolidinyl]methanamine;dihydrochloride
- 1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanamine dihydrochloride
Uniqueness
[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(2S,4S)-4-methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-9-4-8(5-11)14(6-9)10-2-3-12-7-13-10;;/h2-3,7-9H,4-6,11H2,1H3;2*1H/t8-,9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPWMYALRMDAT-CDEWPDHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=NC=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C2=NC=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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